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molecular formula C12H14BrClO2 B8580561 1-Bromo-4-(4-chlorophenoxy)-3,3-dimethylbutan-2-one CAS No. 80783-24-0

1-Bromo-4-(4-chlorophenoxy)-3,3-dimethylbutan-2-one

Cat. No. B8580561
M. Wt: 305.59 g/mol
InChI Key: LYAOHIFVCBMTRA-UHFFFAOYSA-N
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Patent
US04549900

Procedure details

36 g (0.159 mol) of 1-(4-chlorophenoxy)-2,2-dimethyl-butan-3-one were dissolved in 300 ml of chloroform, and 25.5 g (0.159 mol) of bromine were added dropwise at 20° C. in a manner such that continuous decoloration occurred. When the addition had ended, the mixture was stirred at room temperature for 30 minutes and was then concentrated by distilling off the solvent in vacuo. 48.5 g (quantitative conversion) of crude 1-bromo-4-(4-chlorophenoxy)-3,3-dimethyl-butan-2-one were obtained as an oil. ##STR817##
Name
1-(4-chlorophenoxy)-2,2-dimethyl-butan-3-one
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
25.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:15]=[CH:14][C:5]([O:6][CH2:7][C:8]([CH3:13])([CH3:12])[C:9](=[O:11])[CH3:10])=[CH:4][CH:3]=1.[Br:16]Br>C(Cl)(Cl)Cl>[Br:16][CH2:10][C:9](=[O:11])[C:8]([CH3:12])([CH3:13])[CH2:7][O:6][C:5]1[CH:14]=[CH:15][C:2]([Cl:1])=[CH:3][CH:4]=1

Inputs

Step One
Name
1-(4-chlorophenoxy)-2,2-dimethyl-butan-3-one
Quantity
36 g
Type
reactant
Smiles
ClC1=CC=C(OCC(C(C)=O)(C)C)C=C1
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
25.5 g
Type
reactant
Smiles
BrBr

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
When the addition
CONCENTRATION
Type
CONCENTRATION
Details
was then concentrated
DISTILLATION
Type
DISTILLATION
Details
by distilling off the solvent in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrCC(C(COC1=CC=C(C=C1)Cl)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 48.5 g
YIELD: CALCULATEDPERCENTYIELD 99.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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